molecular formula C12H7N3O4 B13213753 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B13213753
M. Wt: 257.20 g/mol
InChI Key: YOAXGKGKBIDEDL-UHFFFAOYSA-N
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Description

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fused ring system combining furan, pyrimidine, and pyridine moieties, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine Ring Construction: The furan ring is then subjected to reactions with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide derivatives and cyclization agents.

    Pyridine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
  • 2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

Uniqueness

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

4-oxo-2-pyridin-4-yl-3H-furo[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C12H7N3O4/c16-11-9-8(7(5-19-9)12(17)18)14-10(15-11)6-1-3-13-4-2-6/h1-5H,(H,17,18)(H,14,15,16)

InChI Key

YOAXGKGKBIDEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=O)N2)OC=C3C(=O)O

Origin of Product

United States

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